Cas no 2092464-10-1 (2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol)

2-(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group and a hydroxyethyl side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The presence of both pyridine and pyrazole moieties enhances its potential for forming coordination complexes or acting as a ligand in catalysis. The hydroxyl group offers additional reactivity for derivatization, enabling further functionalization. Its well-defined molecular architecture ensures consistent performance in research settings, making it valuable for exploratory studies in medicinal chemistry and material science.
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol structure
2092464-10-1 structure
Product name:2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
CAS No:2092464-10-1
MF:C11H13N3O
MW:203.240422010422
CID:5721614
PubChem ID:121213870

2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • F2198-5621
    • 2-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)ethanol
    • 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
    • AKOS026724346
    • 2092464-10-1
    • 1H-Pyrazole-4-ethanol, 1-methyl-3-(4-pyridinyl)-
    • Inchi: 1S/C11H13N3O/c1-14-8-10(4-7-15)11(13-14)9-2-5-12-6-3-9/h2-3,5-6,8,15H,4,7H2,1H3
    • InChI Key: XDGRUHLWQCIEOP-UHFFFAOYSA-N
    • SMILES: OCCC1=CN(C)N=C1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 391.6±37.0 °C(Predicted)
  • pka: 14.65±0.10(Predicted)

2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M164916-500mg
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol
2092464-10-1
500mg
$ 680.00 2022-06-04
Life Chemicals
F2198-5621-5g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
5g
$2187.0 2023-09-06
Life Chemicals
F2198-5621-0.25g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
0.25g
$657.0 2023-09-06
Life Chemicals
F2198-5621-10g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
10g
$3062.0 2023-09-06
Life Chemicals
F2198-5621-0.5g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
0.5g
$692.0 2023-09-06
Life Chemicals
F2198-5621-1g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
1g
$729.0 2023-09-06
TRC
M164916-100mg
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol
2092464-10-1
100mg
$ 185.00 2022-06-04
TRC
M164916-1g
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol
2092464-10-1
1g
$ 1045.00 2022-06-04
Life Chemicals
F2198-5621-2.5g
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
2092464-10-1 95%+
2.5g
$1458.0 2023-09-06

Additional information on 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Research Brief on 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2092464-10-1): Recent Advances and Applications

The compound 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2092464-10-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique pyrazole-pyridine hybrid structure makes it a promising scaffold for targeting various biological pathways, particularly in oncology and inflammation.

Recent studies have highlighted the compound's role as a kinase inhibitor, with particular efficacy against specific tyrosine kinases implicated in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol exhibited potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the low nanomolar range. The research team employed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, leading to improved pharmacokinetic properties.

In addition to its kinase inhibition properties, the compound has shown promise in modulating inflammatory responses. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol derivatives significantly reduced pro-inflammatory cytokine production in macrophage models, suggesting potential applications in autoimmune diseases. The mechanism appears to involve interference with the NF-κB signaling pathway, though further research is needed to fully elucidate the molecular interactions.

The synthetic accessibility of this compound has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), featuring a key palladium-catalyzed cross-coupling step that improved overall yield to 78% while reducing hazardous byproducts. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development of this compound class.

Looking forward, several pharmaceutical companies have included 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol derivatives in their drug discovery pipelines, particularly for oncology indications. The compound's favorable drug-like properties, including good solubility and metabolic stability, make it an attractive starting point for further optimization. However, researchers caution that more extensive toxicology studies and formulation development will be necessary before clinical translation can be realized.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司